molecular formula C19H14N4O4S B2799999 N-(6-acetamidobenzo[d]thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide CAS No. 476298-59-6

N-(6-acetamidobenzo[d]thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide

Cat. No.: B2799999
CAS No.: 476298-59-6
M. Wt: 394.41
InChI Key: MOHPIUKGPFOBHM-UHFFFAOYSA-N
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Description

N-(6-Acetamidobenzo[d]thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide is a benzothiazole-based hybrid compound featuring two critical structural motifs:

  • Benzothiazole core: A heterocyclic aromatic ring system known for its role in medicinal chemistry, particularly in kinase inhibition and anticancer activity .
  • 1,3-Dioxoisoindolin-2-yl group: A phthalimide-derived moiety associated with diverse biological activities, including anti-inflammatory and antiproliferative effects .

The compound integrates these groups via an acetamide linker, which enhances solubility and modulates interactions with biological targets.

Properties

IUPAC Name

N-(6-acetamido-1,3-benzothiazol-2-yl)-2-(1,3-dioxoisoindol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N4O4S/c1-10(24)20-11-6-7-14-15(8-11)28-19(21-14)22-16(25)9-23-17(26)12-4-2-3-5-13(12)18(23)27/h2-8H,9H2,1H3,(H,20,24)(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOHPIUKGPFOBHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)N=C(S2)NC(=O)CN3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(6-acetamidobenzo[d]thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide typically involves multiple steps, starting with the preparation of benzo[d]thiazole derivatives. The reaction conditions often require the use of strong bases or acids, and the process may involve heating and cooling cycles to ensure proper formation of the compound.

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and precise control of reaction parameters such as temperature, pressure, and pH. The use of catalysts and solvents would also be optimized to increase yield and purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can have different functional groups and properties.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, N-(6-acetamidobenzo[d]thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide has shown potential as a bioactive molecule. It can be used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.

Medicine: This compound has been investigated for its pharmacological properties, including anti-inflammatory, analgesic, and antimicrobial activities. It may serve as a lead compound for the development of new therapeutic agents.

Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other chemical products. Its stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism by which N-(6-acetamidobenzo[d]thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways and lead to the desired therapeutic or industrial outcomes. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Analogues :

Compound Name Substituents/Modifications Key Synthetic Steps Reference
N-(6-Nitrobenzo[d]thiazol-2-yl)-2-(thiadiazol-ureido)acetamide (6d) Nitro group, thiadiazole-ureido K₂CO₃-mediated coupling in acetone
2-(1,3-Dioxoisoindolin-2-yl)-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acetamide Phthalimide, coumarin-thiazole Reflux in DMF with Et₃N and amine derivatives
N-(6-Methylbenzo[d]thiazol-2-yl)-2-(thiadiazol-ureido)acetamide (4g) Methyl group, p-tolylureido-thiadiazole IR/NMR-guided characterization
Physicochemical and Spectral Comparisons
Property Target Compound* 6d 4g 6b
Melting Point Not reported 263–265°C 265–267°C 213–214°C
IR (C=O stretch) ~1720 cm⁻¹ (phthalimide) 1690 cm⁻¹ (amide) 1715 cm⁻¹ (amide) 1720 cm⁻¹ (phthalimide)
Molecular Weight ~407.4 g/mol (calc.) 456.56 g/mol 470.59 g/mol ~500 g/mol (est.)

*Inferred from structural similarity to and .

Pharmacokinetic Predictions
  • CYP450 Interactions : Thiadiazole-ureido groups in 6d and 4g are predicted to inhibit CYP3A4, necessitating structural optimization for drug-likeness .

Biological Activity

N-(6-acetamidobenzo[d]thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide is a compound of significant interest due to its potential biological activities. This article provides an in-depth examination of its biological effects, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure

The compound can be described by the following structural formula:

N 6 acetamidobenzo d thiazol 2 yl 2 1 3 dioxoisoindolin 2 yl acetamide\text{N 6 acetamidobenzo d thiazol 2 yl 2 1 3 dioxoisoindolin 2 yl acetamide}

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of benzothiazole derivatives, including those similar to this compound. Research indicates that compounds in this class exhibit significant activity against various bacterial strains. For example:

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
BTC-jStaphylococcus aureus12.5 μg/mL
BTC-rEscherichia coli3.125 μg/mL
BTC-fPseudomonas aeruginosa6.25 μg/mL

These results suggest that derivatives with similar structures could be promising candidates for developing new antimicrobial agents .

Urease Inhibition

Urease inhibition is another notable biological activity associated with benzothiazole derivatives. Studies have shown that various synthesized compounds exhibit urease inhibitory activity better than standard drugs. For instance, a related compound demonstrated significant urease inhibition through molecular docking studies that elucidated its binding interactions with the enzyme .

The biological activities of this compound may be attributed to its ability to interact with specific biological targets:

  • Antimicrobial Mechanism : The interaction with bacterial cell walls and inhibition of essential enzymes contribute to its antimicrobial efficacy.
  • Urease Inhibition : The compound likely binds to the active site of urease, blocking substrate access and preventing enzymatic activity.

Case Studies

A comprehensive study on synthesized benzothiazole derivatives revealed their potential as effective antimicrobial agents. The study involved testing these compounds against various gram-positive and gram-negative bacteria, highlighting their promising antibacterial properties .

In another study focused on urease inhibition, a series of compounds were synthesized and evaluated for their efficacy in inhibiting urease activity, showing that many derivatives outperformed conventional inhibitors .

Q & A

Q. What are the key strategies for optimizing the synthesis of N-(6-acetamidobenzo[d]thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide?

  • Methodological Answer : Synthesis typically involves multi-step protocols, including condensation reactions between 6-aminobenzo[d]thiazole derivatives and isoindoline-1,3-dione precursors. Key steps include:
  • Acylation : Use acetic acid or acetyl chloride to introduce the acetamide group at the 6-position of the benzothiazole ring .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF, DMSO) improve reaction efficiency, while temperature control (70–100°C) minimizes side reactions .
  • Purification : Column chromatography or recrystallization (ethanol/water) ensures ≥95% purity. Monitor progress via TLC (Rf ~0.5 in ethyl acetate/hexane) .
    Critical Parameters : Catalyst choice (e.g., triethylamine for acylation) and reaction time (8–12 hours) significantly impact yield (reported 65–86% for analogs) .

Q. Which spectroscopic techniques are essential for structural elucidation of this compound?

  • Methodological Answer :
  • NMR Spectroscopy :
  • 1H-NMR : Identify protons on the benzothiazole (δ 7.3–8.3 ppm), acetamide (δ 2.1–2.3 ppm, singlet), and isoindolinone (δ 7.7–7.9 ppm) moieties. Splitting patterns confirm substitution .
  • 13C-NMR : Carbonyl groups (C=O) appear at δ 165–175 ppm .
  • IR Spectroscopy : Confirm amide bonds (N–H stretch at ~3250 cm⁻¹; C=O at ~1680 cm⁻¹) .
  • Mass Spectrometry : HRMS (ESI+) validates molecular weight (e.g., [M+H]+ at m/z 395.1 for analogs) .
  • X-ray Crystallography : Resolve 3D conformation and hydrogen-bonding networks (e.g., N–H⋯O interactions in isoindolinone) .

Q. What are standard biological assays to evaluate its pharmacological potential?

  • Methodological Answer :
  • Antifungal Activity : Disc diffusion assays against C. albicans and A. flavus; compare inhibition zones to miconazole .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations .
  • Enzyme Inhibition : Kinase or protease inhibition assays (e.g., fluorescence-based) to identify mechanistic targets .
    Example Data :
CompoundAntifungal Activity (Zone of Inhibition, mm)
Analog S30 C. albicans: 14 ± 1; A. flavus: 16 ± 2
MiconazoleC. albicans: 20 ± 1; A. flavus: 22 ± 1

Advanced Research Questions

Q. How to resolve contradictions in spectral data or bioactivity across studies?

  • Methodological Answer :
  • Variable Analysis : Compare reaction conditions (e.g., solvent purity, temperature gradients) and biological assay protocols (e.g., fungal strain variability) .
  • Structural Confirmation : Use X-ray crystallography to validate stereochemistry; discrepancies in NMR may arise from tautomerism (e.g., keto-enol shifts in isoindolinone) .
  • Bioactivity Reproducibility : Re-test under standardized conditions (e.g., CLSI guidelines for antifungal assays) .

Q. What computational methods support mechanistic studies of its biological activity?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to model interactions with fungal CYP51 or human kinases. Prioritize binding poses with ∆G < −7 kcal/mol .
  • MD Simulations : GROMACS for 100-ns trajectories to assess protein-ligand stability (RMSD < 2 Å) .
  • QSAR Modeling : Correlate substituent effects (e.g., nitro vs. methoxy groups) with bioactivity using Hammett constants .
    Case Study : Nitro groups reduce antifungal activity due to electron-withdrawing effects destabilizing target interactions .

Q. How to design structure-activity relationship (SAR) studies for derivatives?

  • Methodological Answer :
  • Core Modifications : Vary substituents on the benzothiazole (e.g., Cl, NO2, OCH3) and isoindolinone (e.g., alkylation at N-position) .
  • Bioisosteric Replacement : Replace acetamide with sulfonamide to enhance solubility .
  • Pharmacophore Mapping : Identify critical moieties (e.g., benzothiazole’s aromaticity and acetamide’s H-bonding capacity) via MOE .
    Key Metrics :
  • LogP (2.5–3.5 for optimal permeability) .
  • Polar surface area (<140 Ų for blood-brain barrier penetration) .

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